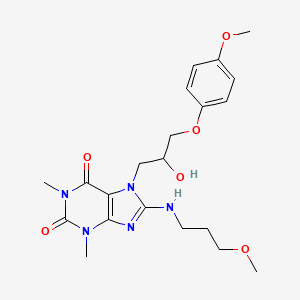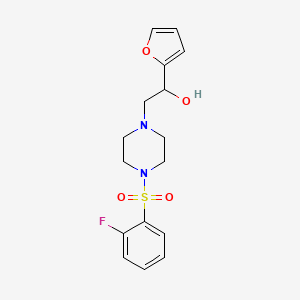![molecular formula C12H19NO5 B2473510 4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid CAS No. 2402829-08-5](/img/structure/B2473510.png)
4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid is a spirocyclic compound characterized by its unique structure, which includes a spiro junction where two rings share a single atom. The tert-butoxycarbonyl group is a common protecting group in organic synthesis, often used to protect amines during chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid typically involves the reaction of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of bases such as sodium hydroxide or 4-dimethylaminopyridine in solvents like acetonitrile or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like trifluoroacetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base. The removal of the tert-butoxycarbonyl group can be achieved with strong acids such as trifluoroacetic acid, leading to the formation of the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[2.5]octane: Similar structure with a different position of the tert-butoxycarbonyl group.
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: A precursor in the synthesis of the target compound.
4-(Tert-butoxycarbonyl)-4-azaspiro[2.5]octane-7-carboxylic acid: A closely related compound with a different carboxylic acid position.
Uniqueness
The uniqueness of 4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid lies in its spirocyclic structure and the presence of the tert-butoxycarbonyl group, which provides stability and reactivity in various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and drug discovery .
Propriétés
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-7-12(13)4-5-12/h8H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEXOLYOMIHEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC12CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dimethylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473434.png)
![1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B2473436.png)



![(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2473441.png)

![5-isopropyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2473445.png)
![4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2473447.png)


